molecular formula C17H20N2O3S B4441854 N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4441854
M. Wt: 332.4 g/mol
InChI Key: JNMJBTRFVGCWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as NSC 319726, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 is not fully understood. However, it has been found to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase. It has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. It has also been found to have anti-inflammatory and anti-tumor properties. In addition, N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been found to inhibit the activity of carbonic anhydrase and topoisomerase.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biochemical and physiological effects are well understood. However, there are also some limitations to using N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 in lab experiments. It has been found to be toxic to some cell lines at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726. One direction is to study its potential use in cancer therapy. N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been found to have anti-tumor properties, and further research is needed to determine its effectiveness in treating cancer in humans. Another direction is to study its potential use in inflammation research. N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 and to determine its potential use in drug development.

Scientific Research Applications

N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis. It has also been found to have anti-inflammatory and anti-tumor properties. N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 319726 has been used in a variety of scientific studies, including cancer research, inflammation research, and drug development.

properties

IUPAC Name

N-(2-ethylphenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-7-5-6-8-16(13)18-17(20)14-9-10-15(12(2)11-14)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMJBTRFVGCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.